molecular formula C11H8N2O B1253427 5-(1H-Indol-3-yl)oxazole CAS No. 120191-50-6

5-(1H-Indol-3-yl)oxazole

Cat. No.: B1253427
CAS No.: 120191-50-6
M. Wt: 184.19 g/mol
InChI Key: AHGVTWJUSLDERM-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)oxazole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two rings in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Indol-3-yl)oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of indole-3-carboxaldehyde with an α-amino ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.

Another method involves the use of tosylmethylisocyanide (TosMIC) in a van Leusen reaction, where the indole derivative reacts with TosMIC to form the oxazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indol-3-yl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the oxazole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-(1H-Indol-3-yl)oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: A parent compound with a similar structure but lacking the oxazole ring.

    Oxazole: A parent compound with a similar structure but lacking the indole ring.

    Indole-3-carboxaldehyde: A precursor in the synthesis of 5-(1H-Indol-3-yl)oxazole.

    Tosylmethylisocyanide (TosMIC): A reagent used in the synthesis of oxazole derivatives.

Uniqueness

This compound is unique due to its combination of indole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its parent compounds.

Properties

IUPAC Name

5-(1H-indol-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)9(5-13-10)11-6-12-7-14-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGVTWJUSLDERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479298
Record name 1H-Indole, 3-(5-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120191-50-6
Record name 1H-Indole, 3-(5-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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